Product packaging for Tert-butyl 2-aminobenzylcarbamate(Cat. No.:CAS No. 162046-50-6)

Tert-butyl 2-aminobenzylcarbamate

Cat. No.: B068248
CAS No.: 162046-50-6
M. Wt: 222.28 g/mol
InChI Key: ZTBNOFSSMFDTHM-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminobenzylcarbamate is a high-purity, Boc-protected amine intermediate of significant value in synthetic organic and medicinal chemistry. Its primary research application lies in the synthesis of complex molecules, particularly as a key building block for the construction of benzylamine-based pharmacophores and combinatorial libraries. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, effectively masking its reactivity and preventing undesired side reactions during multi-step synthetic sequences. This allows for the selective manipulation of other functional groups, such as the aromatic amine on the benzyl ring. The Boc group is readily removed under mild acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine in high yield, which is essential for subsequent coupling reactions, such as amide bond formation. Researchers utilize this compound extensively in the development of active pharmaceutical ingredients (APIs), peptidomimetics, and molecular scaffolds for high-throughput screening. Its stability and well-established deprotection protocol make it a reliable and indispensable reagent for advancing projects in drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B068248 Tert-butyl 2-aminobenzylcarbamate CAS No. 162046-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNOFSSMFDTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402961
Record name tert-butyl 2-aminobenzylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-50-6
Record name tert-butyl 2-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2-aminophenyl)methyl]carbamate
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Synthetic Methodologies and Reaction Pathways for Tert Butyl 2 Aminobenzylcarbamate

Established Synthetic Routes and Optimizations

A primary and well-established method for synthesizing tert-butyl 2-aminobenzylcarbamate is the reduction of tert-butyl 2-nitrobenzylcarbamate. Among the various reduction techniques, catalytic hydrogenation stands out as an efficient and widely used approach. commonorganicchemistry.comfujifilm.com This method offers advantages such as clean conversion, minimal side reactions, and the reusability of the heterogeneous catalyst. fujifilm.com

The conversion of the aromatic nitro group in tert-butyl 2-nitrobenzylcarbamate to an amine is effectively accomplished via catalytic hydrogenation. This reaction involves the use of hydrogen gas in the presence of a metal catalyst. The process is a cornerstone method for the synthesis of aniline-containing compounds from their nitroarene precursors. nih.gov

The choice of catalyst is critical in the hydrogenation of nitro compounds. Catalysts based on platinum group metals are widely used for their high activity and efficiency in these reactions. researchgate.net The catalyst's surface plays a crucial role, as both the nitroaromatic compound and the reducing agent are adsorbed onto it during the reaction. rsc.org

Catalytic Hydrogenation of Tert-butyl 2-nitrobenzylcarbamate

Catalyst Systems and Their Influence on Reaction Efficiency
Role of Solvent Systems (e.g., Ethanol (B145695), Methanol)The selection of a solvent is a reaction-specific consideration in catalytic hydrogenation, and its effect can be unpredictable.illinois.eduSolvents can influence reaction rates and selectivity by affecting the stability and activity of the catalyst species.rsc.orgFor the reduction of nitroarenes, alcohols such as methanol (B129727) and ethanol are commonly employed.nih.govuctm.eduMethanol has been identified as an optimal solvent for certain nitro reductions, leading to high yields.nih.govIn a procedure for a similar compound, tert-butyl 3-aminobenzylcarbamate, ethanol was used as the solvent for the Pd/C catalyzed hydrogenation of the nitro precursor.chemicalbook.comThe choice between methanol and ethanol can affect optimal reaction temperatures; for instance, some reactions with methanol are preferred at 25-50°C, while with ethanol, the range might be 45-80°C.sciencemadness.org

Optimizing reaction parameters such as temperature, hydrogen pressure, and reaction time is crucial for maximizing the yield and purity of the desired amine. Studies on the reduction of various nitroarenes have shown that these factors are interdependent. For example, in the reduction of halogenated nitroarenes, a temperature of 120°C was found to be ideal for achieving the shortest reaction time and highest yield. nih.gov Higher temperatures can lead to increased pressure within the reaction vessel. nih.gov

The reaction is typically monitored by methods like thin-layer chromatography (TLC) to determine its completion. chemicalbook.com For the synthesis of tert-butyl 3-aminobenzylcarbamate, the reaction was completed in 30 minutes at room temperature under a hydrogen atmosphere. chemicalbook.com

Below is a table summarizing the optimization of various parameters for a representative nitro reduction reaction using Pd/C.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
110%Methanol2530>95
210%Ethanol2530>95
35%Methanol801590
410%Methanol1001592
510%Methanol1201596
620%Methanol1201596
75%Methanol1201585

This table is illustrative and compiled from data on similar nitro reduction reactions to demonstrate parameter optimization trends. nih.gov

The catalytic hydrogenation of a nitro group to an amine is a multi-step process involving the addition of three hydrogen molecules. orientjchem.orgresearchgate.net The widely accepted mechanism proceeds through the formation of intermediate species. orientjchem.org The nitro compound is first reduced to a nitroso compound (e.g., nitrosobenzene), which is then further reduced to a hydroxylamine (B1172632) derivative (e.g., arylhydroxylamine). researchgate.netrsc.orgorientjchem.org The final step involves the hydrogenation of the hydroxylamine to the corresponding amine. researchgate.netrsc.org

This process involves the successive catalytic interaction of the nitro group with hydrogen. orientjchem.org In some cases, the accumulation of hydroxylamine intermediates can be a concern, but under optimized conditions with catalysts like Pd/C, the reaction generally proceeds to completion to form the desired amine. google.com Some studies suggest that on a Pd/C catalyst, the reaction may proceed without the significant release of intermediates like nitrosobenzene or phenylhydroxylamine into the solution. orientjchem.org An alternative "electrochemical hydrogenation" mechanism has also been proposed, where H₂ oxidation occurs at palladium sites, providing electrons for the nitro group reduction at the carbon support. nih.gov

Boc Protection Strategies for Aminobenzylamines

The primary method for synthesizing this compound is through the selective N-tert-butoxycarbonylation of 2-aminobenzylamine. This process leverages the different nucleophilicity of the aromatic and aliphatic amino groups, often allowing for selective protection of the more reactive primary aliphatic amine.

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for the introduction of the Boc protecting group onto an amine. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism. jk-sci.com The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into the stable gas carbon dioxide and tert-butoxide, a strong base that neutralizes the protonated carbamate (B1207046) product. masterorganicchemistry.comchemistrysteps.com The resulting N-tert-butoxycarbonyl derivative, or carbamate, is significantly less nucleophilic and basic than the original amine, effectively protecting it from participating in further reactions. nih.govchemistrysteps.com

Table 1: Typical Reaction Conditions for Boc Protection using Boc₂O
ParameterConditionSource(s)
Solvent Tetrahydrofuran (THF), Acetonitrile, Dioxane, Methanol wikipedia.orgfishersci.co.uk
Water or aqueous mixtures (e.g., water/THF) nih.govwikipedia.org
Biphasic systems (e.g., chloroform/water) wikipedia.orgfishersci.co.uk
Temperature Room Temperature to 40 °C wikipedia.orgfishersci.co.uk
Base Sodium Bicarbonate, Sodium Hydroxide, 4-DMAP wikipedia.orgfishersci.co.uk
Stoichiometry Typically 1.0 to 1.1 equivalents of Boc₂O per amine group fishersci.co.uk

The efficiency and selectivity of the Boc protection reaction are highly dependent on the choice of base and solvent. The reaction is typically conducted in the presence of a base to neutralize the acidic proton on the nitrogen atom after the initial nucleophilic attack. jk-sci.com Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (DMAP). fishersci.co.uk

The selection of the solvent system is also critical. Reactions can be performed under aqueous, anhydrous, or biphasic conditions. organic-chemistry.org For instance, protection can be achieved in an acetonitrile solution using DMAP as the base or under aqueous conditions with sodium bicarbonate. wikipedia.orgwikipedia.org The use of specific additives can also catalyze the reaction; 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze N-tert-butyloxycarbonylation by activating the Boc anhydride through hydrogen bonding. organic-chemistry.org In some cases, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both the solvent and a recyclable catalyst for the chemoselective protection of amines. organic-chemistry.org

Table 2: Effect of Bases and Solvents on Boc Protection
Base/AdditiveSolvent SystemTypical ApplicationSource(s)
Sodium BicarbonateChloroform/Water (biphasic)General protection of amines wikipedia.org
Sodium HydroxideWater/THFAqueous protection conditions wikipedia.org
4-Dimethylaminopyridine (DMAP)AcetonitrileCatalytic protection, often for less reactive amines wikipedia.orgwikipedia.org
Ionic LiquidsNeat or co-solventCatalytic, "green" chemistry approach organic-chemistry.org
None (catalyst-free)WaterEnvironmentally friendly, chemoselective protection nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. While much of the literature focuses on microwave-assisted deprotection of Boc groups, the principles are applicable to the protection step as well. biotage.co.jpjst.go.jp By employing microwave irradiation, reaction times for the protection of primary amines can be dramatically reduced from hours to minutes, often with comparable or improved yields compared to conventional heating methods. nih.gov This rapid heating can overcome activation energy barriers more efficiently, leading to faster and cleaner reactions. For the synthesis of this compound, a microwave-assisted approach could offer a significant advantage in terms of time and energy efficiency.

Alternative Synthetic Approaches (e.g., Buchwald-Hartwig Amination Conditions)

An alternative, though more complex, strategy for synthesizing molecules like this compound involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net Instead of starting with 2-aminobenzylamine, one could theoretically construct the molecule by coupling an amine with an aryl halide. For example, one could couple 2-halobenzylcarbamate with an ammonia equivalent or couple a Boc-protected aminomethylphenyl halide with an amine.

The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine to the palladium center, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. acsgcipr.orglibretexts.org This method's utility lies in its broad substrate scope and tolerance for various functional groups. wikipedia.org

Table 3: Key Components of a Buchwald-Hartwig Catalyst System
ComponentExample(s)FunctionSource(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst acsgcipr.org
Ligand BINAP, DPPF, (o-Tolyl)₃PStabilizes the Pd center and facilitates the catalytic cycle wikipedia.orgacsgcipr.org
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine complex acsgcipr.org
Substrates Aryl halides (Br, Cl, I), Aryl triflates; Primary/Secondary AminesCoupling partners for C-N bond formation wikipedia.orgorganic-chemistry.org

Stereochemical Control and Resolution of Enantiomers in Related Systems

This compound is an achiral molecule as it does not possess a stereocenter. However, in related systems where a stereocenter is present, such as in trans-tert-butyl-2-aminocyclopentylcarbamate, the control of stereochemistry is a critical aspect of the synthesis. nih.govnih.gov The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. nih.gov

Chiral Auxiliaries and Enantioselective Catalysis

To achieve stereochemical control in the synthesis of chiral amine derivatives, two primary strategies are employed: the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In the context of a related chiral aminobenzylcarbamate, an auxiliary could be attached to a precursor to guide an alkylation or addition reaction, thereby establishing the desired stereochemistry before the final compound is formed.

Enantioselective catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from an achiral starting material. nih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Transition metal complexes featuring chiral ligands, such as chiral phosphines, are widely used for reactions like asymmetric hydrogenation to produce chiral amines. nih.govmdpi.com This strategy could be applied to produce a chiral analogue of this compound by, for example, the asymmetric reduction of a corresponding imine precursor.

Table 4: Examples of Chiral Auxiliaries and Their Applications
Chiral AuxiliaryType of Reaction ControlledExample ApplicationSource(s)
Oxazolidinones (Evans) Aldol, Alkylation, Diels-Alder reactionsDiastereoselective synthesis of alcohols and amino acids sigmaaldrich.com
Camphorsultam (Oppolzer) Michael additions, Oxazoline ring formationAsymmetric synthesis of various functionalized compounds wikipedia.org
Pseudoephedrine Alkylation of amidesSynthesis of chiral carboxylic acids and derivatives wikipedia.org
tert-Butanesulfinamide Addition to iminesSynthesis of chiral amines wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL) Alkylation of glycine derivativesSynthesis of enantiomerically pure amino acids wikipedia.org

Kinetic Resolution Techniques

A thorough review of the scientific literature indicates that detailed research findings specifically on the kinetic resolution of this compound have not been extensively reported. Kinetic resolution is a powerful methodology for the separation of enantiomers from a racemic mixture, where one enantiomer reacts at a different rate than the other in the presence of a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer.

The success of these enzymatic resolutions on similar substrates suggests that a similar approach could be viable for resolving racemic this compound or its chiral precursors. Such a study would involve a systematic investigation of various reaction parameters to achieve optimal separation of the enantiomers.

Key parameters that would require optimization in a hypothetical enzymatic kinetic resolution of this compound are outlined in the table below.

Table 1: Key Parameters for Investigation in the Enzymatic Kinetic Resolution of this compound

Parameter Description Examples of Variables to be Tested Desired Outcome
Enzyme/Biocatalyst The chiral catalyst that selectively acylates one enantiomer. Lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase), Proteases. High enantioselectivity (E-value > 200), high conversion, and stability under reaction conditions.
Acyl Donor The reagent that provides the acyl group for the enzymatic transesterification. Vinyl acetate, Isopropenyl acetate, Ethyl acetate. Efficient acylation of the target enantiomer without inhibiting the enzyme.
Solvent The medium in which the reaction is carried out. Organic solvents (e.g., Hexane, Toluene, Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)). Good solubility of substrate and reagents, minimal enzyme denaturation, and facilitation of high enantioselectivity.
Temperature The reaction temperature affects the rate and selectivity of the enzymatic reaction. Range from 25°C to 50°C. Optimal balance between reaction rate and enzyme stability/selectivity. nih.gov

| Reaction Time | The duration required to reach approximately 50% conversion for optimal resolution. | Monitored over a period (e.g., 12, 24, 48 hours). | Achieving high enantiomeric excess (ee) for both the unreacted substrate and the acylated product. nih.gov |

Developing a kinetic resolution for this compound would be a valuable contribution to the stereoselective synthesis of this compound, enabling the preparation of its individual enantiomers for further research and application.

Chemical Reactivity and Derivatization of Tert Butyl 2 Aminobenzylcarbamate

Reactions Involving the Primary Amine Moiety

The primary aromatic amine in tert-butyl 2-aminobenzylcarbamate is the more reactive of the two nitrogen nucleophiles, allowing for selective functionalization.

The selective N-acylation of the primary amino group of 2-aminobenzylamine derivatives, such as this compound, can be achieved using various acylating agents like acid chlorides or anhydrides. nih.gov This selectivity arises from the difference in nucleophilicity between the primary aromatic amine and the carbamate-protected aliphatic amine. The reaction yields N-(2-(Boc-aminomethyl)phenyl)amides, which are key intermediates for the synthesis of various heterocyclic compounds. nih.gov The reaction conditions can be optimized to achieve high yields, and in many cases, no N,N'-diacylation products are observed due to the deactivating effect of the aromatic ring on the secondary amino group that would be formed after initial acylation. nih.gov

The choice of acylating agent and reaction conditions can influence the reaction's efficiency. For instance, microwave-assisted ring closure of the resulting amides can be a highly efficient method for subsequent heterocycle synthesis. nih.gov

Table 1: Selective N-Acylation of N-Aryl-2-Aminobenzylamines This table illustrates the yields of N-acylation on related N-aryl-2-aminobenzylamine compounds using different acylating agents, demonstrating the general applicability of this reaction.

EntryN-Aryl SubstituentAcylating Agent (R group)Yield (%)
12-NitrophenylAcetyl (CH₃)93
22-NitrophenylIsobutyryl (CH(CH₃)₂)92
32-NitrophenylBenzoyl (C₆H₅)89
44-NitrophenylAcetyl (CH₃)92
54-NitrophenylPivaloyl (C(CH₃)₃)86
62-CyanophenylAcetyl (CH₃)93

Data sourced from Beilstein J. Org. Chem. 2018, 14, 2510–2519. nih.gov

The reaction of 2-aminobenzylamine derivatives with cyclic anhydrides provides a direct route to various fused heterocyclic systems. znaturforsch.com For example, heating 2-aminobenzylamine with anhydrides such as naphthalic anhydride (B1165640), tetrachlorophthalic anhydride, or diphenic anhydride leads to the formation of fused quinazoline (B50416) and benzoazepine derivatives. znaturforsch.com The reaction proceeds through the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization-dehydration cascade.

When an unsymmetrical cyclic anhydride, such as 4-methylisobenzofuran-1,3-dione, reacts with an aniline (B41778) derivative, the reaction can lead to two different regioisomeric phthalamic acids. nih.gov The formation of these isomers is often under kinetic control, with the amine preferentially attacking the less sterically hindered carbonyl group. nih.govmdpi.com These intermediates can sometimes be separated. nih.gov The subsequent cyclization of each distinct regioisomer can then lead to a specific final heterocyclic product. This allows for the synthesis of different atropisomeric N-aryl phthalimides from the same set of starting materials, demonstrating a kinetically controlled pathway to structural diversity. nih.govmdpi.com While one isomer may be the kinetic product (formed faster), the other may be the thermodynamic product (more stable), and reaction conditions like temperature and time can be adjusted to favor one over the other. mdpi.com

The intermediate formed from the reaction of the primary amine with a cyclic anhydride is an N-substituted amic acid (e.g., a phthalamic acid in the case of phthalic anhydride). nih.gov This linear intermediate then undergoes an intramolecular cyclization to form the final heterocyclic product. nih.gov This cyclization typically involves the nucleophilic attack of the remaining amide nitrogen onto the second carbonyl group (the carboxylic acid) of the opened anhydride ring. youtube.com This process is often promoted by heat or acid catalysis and results in the elimination of a water molecule to form a stable cyclic imide structure, such as a phthalimide (B116566) or a more complex fused quinazolinone system. znaturforsch.comnih.gov The mechanism involves protonation of the carboxylic acid carbonyl to make it a more potent electrophile, followed by the intramolecular nucleophilic attack of the amide nitrogen, and subsequent dehydration. nih.govyoutube.com

This compound can serve as the amine component in the Ugi four-component reaction (U-4CR). This powerful multicomponent reaction involves the condensation of an amine, a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot synthesis. The product is a complex bis-amide, often a peptide-like structure. The reaction is highly atom-economical, with the loss of only a single water molecule, and typically proceeds rapidly in polar aprotic solvents like methanol (B129727).

The generally accepted mechanism begins with the formation of an imine from the amine (this compound) and the aldehyde. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion. The final, irreversible step is a Mumm rearrangement, where an acyl group is transferred from an oxygen atom to the nitrogen atom, driving the entire reaction sequence to completion.

The di-amide products obtained from an Ugi reaction using this compound are versatile intermediates for synthesizing more complex heterocyclic systems. Following the Ugi reaction, the Boc-protecting group can be removed to liberate the aliphatic amine. This newly freed amine can then undergo an intramolecular cyclization with the adjacent amide group, which was formed during the Ugi condensation. This cyclodehydration reaction, often promoted by heat or a dehydrating agent, leads to the formation of a 3,4-dihydroquinazoline ring system. nih.gov This strategy allows for the rapid construction of diverse dihydroquinazoline (B8668462) libraries, which are of significant interest in medicinal chemistry. nih.govnih.gov

Condensation Reactions with Aldehydes and Isocyanides (Ugi Reactions)

Microwave Irradiation in Multi-component Reactions

Microwave-assisted organic synthesis has been recognized as a valuable technique for accelerating reaction rates and improving yields. In the context of multi-component reactions (MCRs), microwave irradiation provides an efficient method for the rapid construction of complex molecular scaffolds.

Detailed research has demonstrated the successful use of this compound in a microwave-assisted Ugi four-component reaction. nih.gov In one example, the reaction of this compound, an aldehyde (butyraldehyde), an isocyanide (n-butyl isocyanide), and a carboxylic acid (benzoic acid) was conducted in methanol. The mixture was irradiated in a microwave reactor at 100°C for 10 minutes to afford the Ugi product, which serves as a precursor to dihydroquinazolines. nih.gov

Another protocol involves an initial 'acidless' Ugi reaction at room temperature, followed by a microwave-assisted Boc-deprotection and cyclization sequence. For the synthesis of 5H-benzo[e] total-synthesis.comacs.orgdiazepines, this compound is reacted with a glyoxaldehyde, an isocyanide, and phenylphosphinic acid. The resulting Ugi product is then dissolved in 20% trifluoroacetic acid in 1,2-dichloroethane (B1671644) (TFA-DCE) and heated in a microwave at 140°C for 20 minutes to yield the final heterocyclic product. thieme-connect.com This two-step, one-pot procedure highlights the synergy between multicomponent chemistry and microwave technology for efficient synthesis.

Table 1: Microwave-Assisted Multi-component Reactions

Reaction Type Reactants Conditions Product Class Ref
Ugi 4CR This compound, Butyraldehyde, n-Butyl isocyanide, Benzoic acid MeOH, 100°C, 10 min (Microwave) Dihydroquinazolines nih.gov
Ugi / Cyclization This compound, 3-Bromophenylglyoxaldehyde, 2-Isocyano-1,3-dimethylbenzene 1. CH2Cl2, rt; 2. 20% TFA-DCE, 140°C, 20 min (Microwave) 5H-Benzo[e] total-synthesis.comacs.orgdiazepines thieme-connect.com

Reactivity of the Carbamate (B1207046) Protecting Group (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

Selective Deprotection Methodologies

The strategic removal of the Boc group is a cornerstone of its utility, particularly in multi-step synthesis where selective deprotection is required.

The most common method for the cleavage of the Boc group is treatment with strong acids. youtube.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an alcohol or ethyl acetate, are frequently employed. commonorganicchemistry.com

The mechanism of acid-catalyzed deprotection proceeds through several key steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. commonorganicchemistry.com

Fragmentation: This protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: The final product is the free amine, which, under the acidic reaction conditions, is typically obtained as its corresponding acid salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

A potential side reaction involves the tert-butyl cation, which can alkylate nucleophilic sites on the substrate or be trapped by scavengers. organic-chemistry.org The fragmentation to isobutylene (B52900) gas and the release of carbon dioxide are strong thermodynamic driving forces for the reaction. total-synthesis.com

Orthogonal protection is a critical strategy in the synthesis of complex molecules like peptides and polyfunctional compounds, allowing for the selective removal of one protecting group in the presence of others. The acid-labile nature of the Boc group makes it an ideal component in such strategies. organic-chemistry.org

The Boc group is stable to basic conditions and hydrogenolysis, which are used to cleave other common amine protecting groups. This allows for selective deprotection schemes:

Boc vs. Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to basic conditions (e.g., piperidine (B6355638) in DMF) but stable to acid. This orthogonality is the foundation of the most common strategy in solid-phase peptide synthesis (SPPS), where the acid-labile Boc group is used for side-chain protection and the base-labile Fmoc group is used for temporary N-α-amino protection. total-synthesis.comresearchgate.net

Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is stable to both acidic and basic conditions used for Boc and Fmoc cleavage, respectively. It is typically removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst). total-synthesis.com This allows for a three-tiered orthogonal protection scheme. A synthetic strategy for dendrons utilized the selective cleavage of Boc groups with TFA while Cbz groups remained intact, enabling site-specific functionalization. acs.org

Boc vs. Alloc: The allyloxycarbonyl (Alloc) group is removed by transition-metal catalysis, typically using a palladium(0) catalyst. total-synthesis.com This provides another layer of orthogonality, as demonstrated in syntheses where an Alloc group was used for temporary N-terminus protection in the presence of a Boc-protected side chain. researchgate.net

Table 2: Orthogonal Protecting Group Pairs with Boc

Protecting Group Cleavage Conditions Orthogonal to Boc? Ref
Boc Strong Acid (e.g., TFA, HCl) - total-synthesis.comcommonorganicchemistry.com
Fmoc Base (e.g., Piperidine) Yes total-synthesis.comresearchgate.net
Cbz (Z) Hydrogenolysis (e.g., H₂, Pd/C) Yes total-synthesis.comacs.org
Alloc Pd(0) Catalysis Yes total-synthesis.comresearchgate.net

Cascade and Multicomponent Reactions Incorporating this compound

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cascade and multicomponent reactions. Its two distinct nitrogen nucleophiles—the aniline amine and the carbamate-protected benzylamine—can react sequentially or in concert with various electrophiles to build complex ring systems.

One notable cascade reaction involves the treatment of this compound with cyclic acid anhydrides. mdpi.comresearchgate.net The initial reaction forms an imide intermediate. Subsequent intramolecular cyclization, which occurs under acidic conditions, leads to the formation of diverse tricyclic and tetracyclic 1,3-diaza-heterocycles, including quinazoline derivatives. mdpi.comresearchgate.netresearchgate.net This strategy provides a facile approach to generating libraries of angular and linear 1,3-diaza-heterocycles. researchgate.net

As previously discussed (Section 3.1.3.2), the compound is also a key component in Ugi multicomponent reactions for synthesizing dihydroquinazolines and 5H-benzo[e] total-synthesis.comacs.orgdiazepines. nih.govthieme-connect.com These reactions efficiently combine four different starting materials in a single step, rapidly generating molecular complexity. The Ugi product often undergoes a subsequent cyclization, which can be considered a cascade process, to yield the final heterocyclic scaffold. For example, the synthesis of dihydroquinazoline-benzodiazepine tetracycles has been achieved through an Ugi reaction followed by an acid-promoted, microwave-irradiated double cyclization cascade that removes both Boc protecting groups. nih.gov

These examples underscore the utility of this compound as a bifunctional building block, enabling the synthesis of complex, pharmacologically relevant scaffolds through efficient cascade and multicomponent reaction pathways. mdpi.comresearchgate.net

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The utility of this compound in pharmaceutical development is primarily as a precursor to larger, more complex molecules with potential therapeutic applications. The Boc (tert-butoxycarbonyl) protecting group is crucial in this role, as it allows for selective reactions at other sites of the molecule before being easily removed under acidic conditions.

Building Block for Bioactive Molecules and Drug Candidates

This compound is utilized in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. Specifically, it has been identified as a reactant for preparing carboline derivatives. nbinno.comnih.gov Carbolines, particularly β-carboline alkaloids, are a class of natural and synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. nih.govmdpi.com The synthesis of these scaffolds is a key area of interest in drug discovery.

The general synthetic utility of carbamates as building blocks is well-established in medicinal chemistry. The carbamate group can act as a key structural motif in drugs, participating in drug-target interactions, or serve as a protecting group for amines during multi-step syntheses. nih.govnih.gov

Precursor for Kinase Inhibitors

While various carbamate-containing molecules are used as intermediates in the synthesis of kinase inhibitors, specific documentation detailing the use of this compound as a direct precursor for this class of drugs is not extensively available in the reviewed literature. mdpi.comed.ac.uk Kinase inhibitors are a significant class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation. researchgate.net The synthesis of these complex molecules often involves building blocks that can introduce specific functionalities, a role that compounds like this compound are designed to fill, even if direct examples are not prominent.

Intermediate in the Synthesis of Specific Pharmaceutical Agents

There is no substantial evidence in the scientific literature to suggest that this compound is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. The synthesis of Lacosamide involves different carbamate derivatives, such as those derived from the amino acid D-serine. google.com

However, the related compound, tert-butyl 2-bromobenzylcarbamate, is noted as a versatile intermediate for developing various bioactive molecules, particularly those targeting neurological disorders. chemimpex.com This highlights the general utility of the aminobenzylcarbamate scaffold in pharmaceutical synthesis.

Structure-Activity Relationship (SAR) Studies of Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not widely published. SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity, which guides the optimization of lead compounds into effective drug candidates. nih.gov

Influence of Substituents on Biological Activity and Selectivity

For the closely related compound class, tert-butyl 2-aminophenylcarbamate , studies have been conducted to evaluate the influence of substituents on biological activity. In one such study, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity. The results indicated that the nature and position of substituents on the benzamido ring significantly affected the compound's efficacy. nih.gov For example, derivatives with certain substitutions showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov This type of analysis helps to identify the key structural features required for biological action.

Design of Analogs with Enhanced Pharmacological Profiles

The design of new analogs with improved properties is the primary goal of SAR studies. By identifying which parts of a molecule are essential for its activity and which can be modified, medicinal chemists can rationally design new compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For the aforementioned tert-butyl 2-(substituted benzamido)phenylcarbamate series, the SAR data gathered could guide the design of new anti-inflammatory agents with potentially fewer side effects than existing drugs. nih.gov While this specific research was not conducted on derivatives of this compound, it exemplifies the process that would be applied to develop its derivatives into potential therapeutic agents.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a central theme in modern chemistry. For tert-butyl 2-aminobenzylcarbamate and related structures, research is moving beyond traditional batch methods towards more sustainable alternatives.

One established route to the analogous tert-butyl 2-aminophenylcarbamate involves the reduction of the corresponding nitro compound, tert-butyl (2-nitrophenyl)carbamate, using reagents like iron(III) chloride and hydrazine (B178648) hydrate. nih.gov While effective, the focus is shifting towards greener reduction methods and alternative synthetic strategies.

Future developments are likely to incorporate several key principles of green chemistry:

Catalytic Approaches: The use of heterogeneous catalysts for nitro group reductions or direct amination reactions can simplify purification and allow for catalyst recycling.

Biocatalysis: Enzymatic processes, such as those employing transaminases or other biocatalysts, offer high selectivity under mild conditions, reducing waste and energy consumption. mdpi.com Biocatalytic methods are increasingly sought after for the synthesis of amine-containing pharmaceuticals. mdpi.com

Use of Greener Reagents: Exploring syntheses that utilize carbon dioxide (CO₂) as a C1 source for the carbamate (B1207046) group represents a significant step towards sustainability. organic-chemistry.org Metal-free methods for generating isocyanates from amines and CO₂, which can then be trapped by alcohols, are being developed to avoid hazardous reagents like phosgene. organic-chemistry.org A three-component coupling of amines, CO₂, and halides in the presence of cesium carbonate also provides a mild route to carbamates. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Carbamates

MethodKey FeaturesSustainability AspectReference
Nitro Reduction Reduction of a nitro precursor to an amine.Dependent on reducing agent; potential for greener catalysts. nih.gov
Biocatalysis Use of enzymes for selective transformations.Mild conditions, high selectivity, reduced waste. mdpi.com
CO₂ Utilization Employs CO₂ as a renewable C1 feedstock.Atom economy, use of a greenhouse gas. organic-chemistry.org
Pd-catalyzed Cross-Coupling Coupling of aryl halides/triflates with sodium cyanate (B1221674) and an alcohol.Versatile for various aryl carbamates. organic-chemistry.org

Exploration of New Reactivity Patterns and Transformations

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The Boc-protecting group renders the aminomethyl nitrogen nucleophilic only after deprotection, while the primary aromatic amine is readily available for a variety of transformations.

A significant area of exploration is its use in multicomponent reactions (MCRs). The compound is a known reactant in the Ugi reaction, a powerful MCR that allows for the rapid assembly of complex molecules from simple starting materials. This reactivity has been harnessed in the two-step synthesis of fused quinoxaline-benzodiazepines and hydroquinazoline scaffolds, demonstrating its value in diversity-oriented synthesis. sigmaaldrich.com

Furthermore, the primary amine can undergo a range of classical and modern chemical transformations:

Amide Bond Formation: Condensation with various carboxylic acids, often facilitated by coupling reagents like EDCI and HOBt, is a common transformation to produce a wide array of amide derivatives. nih.govresearchgate.net

Heterocycle Synthesis: The diamine nature of the deprotected compound or the ortho-relationship of the existing amines makes it an ideal precursor for various heterocyclic systems.

Curtius Rearrangement: While not a direct reaction of the title compound, the Curtius rearrangement of related carboxylic acids to form the isocyanate precursor to the carbamate is a fundamental transformation in this chemical space. organic-chemistry.org

Future research will likely focus on discovering novel transformations, including catalytic C-H activation at the aromatic ring and developing new multicomponent reactions that exploit the compound's unique functionalities.

Expanding Applications in Complex Molecular Architecture Construction

The structural motifs accessible from this compound are highly relevant in medicinal chemistry and materials science. Its role as a versatile building block is continually expanding.

In pharmaceutical synthesis, related carbamate-protected diamines are crucial intermediates. For instance, a structurally similar compound, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, is a key precursor in the synthesis of Edoxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor. hrdpharm.comgoogle.com This highlights the importance of such building blocks in constructing highly complex and biologically active molecules.

Other applications include:

Peptidomimetics: The synthesis of constrained amino acids, such as bicycloproline, utilizes advanced strategies like rhodium-catalyzed nitrenoid C-H insertion to install the critical amine functionality, showcasing the construction of rigid scaffolds that mimic peptide turns. nih.gov

PROTACs: Long-chain diamine linkers featuring a Boc-protected amine, such as tert-butyl (12-aminododecyl)carbamate, are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific proteins. broadpharm.com

Heterocyclic Scaffolds: As mentioned, its use in Ugi reactions provides rapid access to complex heterocyclic cores like quinoxaline-benzodiazepines, which are privileged structures in drug discovery. sigmaaldrich.com

The future will see this compound and its derivatives employed in the synthesis of increasingly sophisticated molecules, including natural products, complex drug candidates, and functional materials.

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding synthetic efforts, and designing molecules with desired properties. For carbamates like this compound, computational methods are applied in several key areas.

Density Functional Theory (DFT) studies are widely used to probe the electronic structure of molecules. researchgate.net By calculating properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generating Molecular Electrostatic Potential (MEP) maps, researchers can predict sites susceptible to nucleophilic or electrophilic attack, thereby anticipating reaction outcomes. researchgate.netnih.gov Such studies can rationalize the regioselectivity of reactions and guide the design of new transformations.

Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for carbamates using DFT-derived descriptors. mdpi.com These models correlate molecular properties with biological activity or toxicity, enabling the in silico screening of new designs to prioritize compounds with favorable profiles before synthesis. mdpi.com

Molecular Docking simulations are used to predict the binding modes of carbamate-containing molecules within the active sites of biological targets. nih.gov For example, docking studies have been used to understand how derivatives of tert-butyl 2-aminophenylcarbamate interact with enzymes like cyclooxygenase-2 (COX-2), providing insights for designing more potent and selective inhibitors. nih.gov

Future directions will involve the use of machine learning and artificial intelligence (AI) to build more sophisticated predictive models for reaction success and to design novel synthetic routes, potentially accelerating the discovery of new applications for this versatile building block. youtube.com

Table 2: Applications of Computational Chemistry to Carbamate Research

Computational MethodApplicationInsights GainedReference(s)
Density Functional Theory (DFT) Reactivity PredictionElectronic properties (HOMO/LUMO), reactive sites (MEP maps), stability. nih.gov, researchgate.net
QSTR Modeling Toxicity PredictionCorrelation of molecular descriptors with toxicity. mdpi.com
Molecular Docking Binding Mode AnalysisUnderstanding ligand-receptor interactions to guide drug design. nih.gov, nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The limitations of traditional batch synthesis, such as challenges with scalability, heat transfer, and reaction control, have spurred the adoption of continuous flow chemistry. The synthesis of mono-Boc-protected diamines is a prime example where flow chemistry offers significant advantages. sigmaaldrich.com

By using tubular flow reactors, researchers have achieved the mono-protection of various diamines in high yields (45-91%) with impressive productivity (1.2–3.6 g/h). nih.govacs.org The precise control over stoichiometry, residence time, and temperature afforded by flow systems minimizes the formation of undesired di-protected byproducts, which is a common issue in batch reactions. sigmaaldrich.comed.ac.uk This methodology is directly applicable to the large-scale, efficient production of this compound.

AI-Driven Route Planning: Algorithms analyze vast reaction databases to propose optimal synthetic routes. youtube.com

Robotic Execution: Modular flow platforms are reconfigured by robotic arms to perform the multi-step synthesis, including reaction, work-up, and purification. youtube.com

Building blocks like this compound are essential reagents for these automated platforms. The ability to produce them efficiently via flow chemistry will be critical to feeding the "synthesis machine" and accelerating the discovery and development of new molecules for medicine and materials science. researchgate.net

Q & A

Q. What are the key synthetic routes for tert-butyl 2-aminobenzylcarbamate, and what intermediates are critical for its preparation?

The compound is commonly synthesized via carbamate protection strategies. A typical approach involves introducing the tert-butoxycarbonyl (Boc) group to an amine precursor. For example, iodolactamization has been employed as a key step in enantioselective syntheses of structurally related Boc-protected intermediates, ensuring regiochemical control . Critical intermediates include benzylamine derivatives and halogenated precursors, which undergo sequential alkylation and protection steps .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the Boc group’s characteristic signals (e.g., tert-butyl at ~1.4 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁N₂O₂⁺). High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC assesses purity, with typical commercial purity at ≥95% .

Q. Why is the tert-butyl group commonly used as a protecting group in carbamate chemistry?

The Boc (tert-butoxycarbonyl) group offers steric protection for amines, preventing undesired nucleophilic reactions. It is stable under basic and mildly acidic conditions but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups .

Q. How is purity assessed for this compound, and what challenges arise in achieving high purity?

Purity is quantified via chromatographic methods (HPLC/GC) and elemental analysis. Challenges include residual solvents, unreacted starting materials, and byproducts from incomplete Boc deprotection. Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) often improves purity .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in syntheses involving this compound derivatives?

Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) and kinetic resolution are key. For example, iodolactamization with chiral catalysts can achieve >90% enantiomeric excess (ee) in related Boc-protected intermediates. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. How do reaction conditions influence Boc deprotection in complex molecular systems?

Mild acidic conditions (e.g., HCl in dioxane) selectively cleave the Boc group without affecting acid-labile moieties. Microwave-assisted deprotection reduces reaction times, but overexposure can degrade sensitive substrates. Monitoring via TLC or in-situ IR spectroscopy ensures precise control .

Q. What mechanistic insights explain regioselectivity challenges in alkylation steps during synthesis?

Competing alkylation at the benzylamine nitrogen versus the carbamate oxygen arises due to steric and electronic factors. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) modulate reactivity. Kinetic studies using stopped-flow NMR can map intermediate formation .

Q. How can synthetic protocols for this compound be validated for reproducibility?

Validation requires rigorous interlaboratory replication, stability studies under varied conditions (temperature, humidity), and impurity profiling via LC-MS. Collaborative trials with standardized protocols (e.g., ICH guidelines) enhance reliability .

Q. What are the stability profiles of this compound under long-term storage?

While specific data are limited for this compound, related Boc-protected amines degrade via hydrolysis under humid conditions. Storage at –20°C in inert atmospheres (argon) and desiccants (silica gel) is recommended. Accelerated stability studies (40°C/75% RH) predict shelf life .

Q. How does the Boc group impact the compound’s reactivity in subsequent transformations (e.g., cross-coupling or cycloadditions)?

The Boc group enhances solubility in organic solvents, facilitating homogeneous reaction conditions. However, steric hindrance can slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Temporary Boc removal followed by reprotection may be necessary for optimal yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.